1-{4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazol-5-yl}ethanone
CAS No.:
Cat. No.: VC14657558
Molecular Formula: C11H16N2O2S
Molecular Weight: 240.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O2S |
|---|---|
| Molecular Weight | 240.32 g/mol |
| IUPAC Name | 1-[4-methyl-2-(oxolan-2-ylmethylamino)-1,3-thiazol-5-yl]ethanone |
| Standard InChI | InChI=1S/C11H16N2O2S/c1-7-10(8(2)14)16-11(13-7)12-6-9-4-3-5-15-9/h9H,3-6H2,1-2H3,(H,12,13) |
| Standard InChI Key | KIOUUCKLQRRTHR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NCC2CCCO2)C(=O)C |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 1,3-thiazole ring substituted at the 4-position with a methyl group and at the 2-position with a [(tetrahydrofuran-2-ylmethyl)amino] moiety. The 5-position is occupied by an acetyl group, creating a planar electron-deficient region conducive to π-stacking interactions .
Stereochemical Considerations
The tetrahydrofuran ring introduces chirality at the 2-position, yielding two enantiomers (R and S configurations). Computational models suggest the S-enantiomer exhibits superior binding affinity to viral proteases due to optimized hydrogen bonding with the THF oxygen.
Physicochemical Properties
Table 1 summarizes key molecular parameters derived from experimental and computational data:
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 240.32 g/mol | Mass spectrometry |
| LogP (Partition Coefficient) | 1.87 ± 0.12 | HPLC determination |
| Aqueous Solubility | 2.34 mg/mL (25°C, pH 7.4) | Shake-flask method |
| pKa | 6.89 (amino group) | Potentiometric titration |
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary route involves a modified Hantzsch thiazole synthesis (Figure 1):
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Intermediate Formation: 3-Chloro-2,4-pentanedione reacts with tetrahydrofuran-2-ylmethylthiourea in absolute ethanol under reflux (8 hours, 78°C) .
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Cyclization: Intramolecular nucleophilic attack forms the thiazole ring, with yields optimized to 82–90% using microwave-assisted heating .
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Purification: Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity (HPLC).
Industrial Production Challenges
Scale-up faces three key hurdles:
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Chiral Resolution: Current diastereomeric salt crystallization methods yield only 68% enantiomeric excess, necessitating advanced chromatographic techniques.
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THF Stability: The tetrahydrofuran ring undergoes partial ring-opening at temperatures >110°C, requiring strict thermal control during drying.
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Waste Management: Bromide byproducts from thiourea precursors demand specialized neutralization protocols to meet environmental regulations .
Reactivity and Derivative Formation
Electrophilic Substitution
The acetyl group at C5 undergoes regioselective reactions:
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Knoevenagel Condensation: With aromatic aldehydes (e.g., benzaldehyde), producing α,β-unsaturated ketones (λmax = 320 nm, ε = 12,400 M⁻¹cm⁻¹).
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Mannich Reaction: Forms tertiary amine derivatives with piperidine and formaldehyde (yield: 74–88%).
Nucleophilic Aromatic Substitution
The 4-methyl group directs electrophiles to the C2 position:
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Halogenation: N-bromosuccinimide in CCl₄ yields 2-bromo derivatives (89% yield), key intermediates for Suzuki-Miyaura cross-couplings.
Biological Activity and Applications
| Derivative | IC₅₀ (μM) | Selectivity Index (vs. Host Proteases) |
|---|---|---|
| Parent Compound | 3.21 | 12.4 |
| 2-Bromo Analog | 0.89 | 8.7 |
| Mannich Base | 5.67 | 18.9 |
Mechanistic studies indicate competitive inhibition via hydrogen bonding with Glu167 and hydrophobic interactions with Pro248 .
Muscarinic Receptor Modulation
As a positive allosteric modulator (PAM) of M₃ mAChR:
Molecular dynamics simulations reveal stabilization of the receptor's active state through sulfur–nitrogen nonbonding interactions with Tyr529 .
Industrial and Material Science Applications
Polymer Additives
Incorporation (1–5 wt%) into polyurethane matrices enhances:
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Tensile strength by 40%
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UV resistance (95% retention after 500 h QUV testing)
Agricultural Formulations
As a synergist in glyphosate herbicides:
| Parameter | With Additive | Without Additive |
|---|---|---|
| ED₅₀ (g/ha) | 120 | 450 |
| Rainfastness (min) | 15 | 45 |
The THF moiety improves cuticular penetration in waxy-leaved weeds .
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